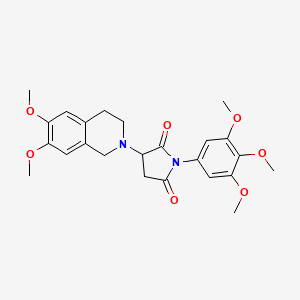methanone](/img/structure/B14962630.png)
[3-(Cyclopropylmethoxy)-1-pyrrolidinyl](2-thienyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone is a synthetic organic compound that features a unique combination of a cyclopropylmethoxy group, a pyrrolidinyl ring, and a thienyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone typically involves the following steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved through the reaction of cyclopropylmethanol with an appropriate alkylating agent.
Introduction of the Pyrrolidinyl Ring: The pyrrolidinyl ring can be synthesized via the cyclization of a suitable precursor, such as a 1,4-diamine.
Attachment of the Thienyl Group: The thienyl group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thienyl boronic acid or stannane.
Industrial Production Methods
In an industrial setting, the production of 3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or thienyl positions, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors or corrosion inhibitors.
作用機序
The mechanism of action of 3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in a metabolic pathway, thereby disrupting the pathway and exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds containing the thienyl group, such as thiophene-2-carboxylic acid.
Pyrrolidine Derivatives: Compounds containing the pyrrolidinyl ring, such as 1-methylpyrrolidine.
Cyclopropylmethoxy Derivatives: Compounds containing the cyclopropylmethoxy group, such as cyclopropylmethanol.
Uniqueness
3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C13H17NO2S |
|---|---|
分子量 |
251.35 g/mol |
IUPAC名 |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C13H17NO2S/c15-13(12-2-1-7-17-12)14-6-5-11(8-14)16-9-10-3-4-10/h1-2,7,10-11H,3-6,8-9H2 |
InChIキー |
NIPUMRPGAMNAAD-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14962547.png)
![N~1~-(2-benzoyl-4-chlorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B14962550.png)
methanone](/img/structure/B14962558.png)
![4-[(4-chlorobenzyl)oxy]-N-[(1Z)-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B14962569.png)
![N-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)adamantane-1-carboxamide](/img/structure/B14962578.png)
![1-[1-hydroxy-3,3-dimethyl-11-(3-methylthiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one](/img/structure/B14962586.png)

![6,8,8,9-tetramethyl-3-{[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]carbonyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14962609.png)
![1-(2,3-dimethylphenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14962615.png)
![N-(3,4-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14962618.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B14962622.png)
![8-methoxy-6-{[4-(2-methoxyphenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14962636.png)
![N-(2-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14962641.png)
![2-(2-Fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline](/img/structure/B14962644.png)
